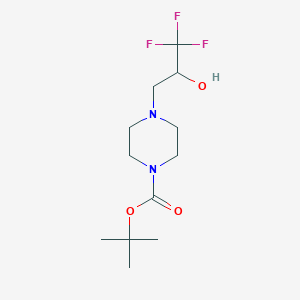

tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

CAS No.: 1701505-88-5

Cat. No.: VC2725382

Molecular Formula: C12H21F3N2O3

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1701505-88-5 |

|---|---|

| Molecular Formula | C12H21F3N2O3 |

| Molecular Weight | 298.3 g/mol |

| IUPAC Name | tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(19)17-6-4-16(5-7-17)8-9(18)12(13,14)15/h9,18H,4-8H2,1-3H3 |

| Standard InChI Key | XBKVJYQPAPIZEZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC(C(F)(F)F)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC(C(F)(F)F)O |

Introduction

Physical and Chemical Properties

Identification Data

The compound is uniquely identified through several standard chemical identifiers, as presented in Table 1, which facilitate its unambiguous recognition across chemical databases and literature.

Table 1: Identification Parameters of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

| Parameter | Value |

|---|---|

| CAS Registry Number | 1701505-88-5 |

| Molecular Formula | C₁₂H₂₁F₃N₂O₃ |

| Molecular Weight | 298.3 g/mol |

| IUPAC Name | tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate |

| InChI | InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(19)17-6-4-16(5-7-17)8-9(18)12(13,14)15/h9,18H,4-8H2,1-3H3 |

| InChIKey | XBKVJYQPAPIZEZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC(O)C(F)(F)F |

The compound is structurally characterized by a piperazine ring core, with one nitrogen bearing a tert-butyloxycarbonyl (Boc) protecting group and the other featuring a 3,3,3-trifluoro-2-hydroxypropyl substituent. This combination of functional groups contributes to its distinctive chemical behavior and potential applications .

Chemical Reactivity

The chemical reactivity of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is defined by its functional groups, which offer multiple sites for potential chemical transformations. The most notable reactive features include:

-

The hydroxyl group, which can participate in esterification, oxidation, or substitution reactions

-

The Boc-protected nitrogen, which can be selectively deprotected under acidic conditions

-

The trifluoromethyl group, which provides metabolic stability and influences electronic properties

These reactive sites make the compound versatile as a synthetic intermediate for the preparation of more complex molecular structures. The trifluoromethyl group's electron-withdrawing effect also influences the reactivity of the adjacent hydroxyl group, typically making it more acidic compared to non-fluorinated analogs .

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate exist, with variations in the heterocyclic core, substituents, or functional groups. Table 2 presents a comparison of the target compound with selected structural analogs.

Table 2: Comparison of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate with Structural Analogs

| Compound | CAS Number | Molecular Formula | Key Structural Difference | Molecular Weight (g/mol) |

|---|---|---|---|---|

| tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate | 1701505-88-5 | C₁₂H₂₁F₃N₂O₃ | Reference compound | 298.3 |

| tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | 132710-90-8 | C₁₂H₂₄N₂O₃ | Lacks trifluoromethyl group | 244.33 |

| tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate | 1228631-10-4 | C₁₃H₂₂F₃NO₃ | Piperidine ring instead of piperazine | 297.31 |

The comparison illustrates how subtle structural modifications can potentially influence physicochemical properties and biological activities. For instance, the absence of the trifluoromethyl group in tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate likely results in decreased lipophilicity and potentially different metabolic stability profiles .

Current Research and Future Directions

Research Gaps

Despite the potential significance of tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate in chemical research and medicinal applications, several notable research gaps exist:

-

Limited published synthetic routes specifically for this compound

-

Insufficient data on its stability under various conditions

-

Lack of comprehensive biological activity evaluations

-

Incomplete characterization of its physicochemical properties

-

Minimal information on potential metabolic pathways

Addressing these gaps represents an opportunity for further investigation that could potentially expand the applications of this compound in various fields .

Future Research Opportunities

Future research directions for tert-Butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate might include:

-

Development of optimized and scalable synthetic routes

-

Comprehensive evaluation of biological activities against various targets

-

Detailed structure-activity relationship studies to guide further structural modifications

-

Investigation of its potential as a building block in the synthesis of complex molecules with therapeutic applications

-

Exploration of alternative applications beyond medicinal chemistry, such as in materials science or as catalysts

These research opportunities could significantly enhance understanding of the compound's properties and expand its potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume